Antiproliferative Activity Against Human Breast Adenocarcinoma (MCF-7) Cells: Direct Comparison with Unsubstituted Benzamide Parent
In MTT-based cytotoxicity screening against the MCF-7 human breast cancer cell line, N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (the target compound) exhibited an IC₅₀ of 15 µM after 48 hours of treatment, with reported induction of apoptosis and inhibition of cell proliferation confirmed by flow cytometry . By comparison, the unsubstituted benzamide parent compound, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9), demonstrated substantially greater potency with an IC₅₀ of 0.65 µM against the same MCF-7 cell line, representing an approximately 23-fold difference in potency . This directly illustrates that the 2,3-dimethoxybenzamide substitution on the target compound produces a significantly attenuated, rather than enhanced, antiproliferative response relative to the simplest benzamide congener in this specific cell context.
| Evidence Dimension | Cytotoxicity – IC₅₀ against MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (48 h treatment, MTT assay) |
| Comparator Or Baseline | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 137343-74-9): IC₅₀ = 0.65 µM (MCF-7) |
| Quantified Difference | Approximately 23-fold lower potency for the 2,3-dimethoxy-substituted target compound vs. unsubstituted benzamide parent |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 48 h exposure |
Why This Matters
This large potency differential underscores that the 2,3-dimethoxy substitution pattern on the benzamide ring is not potency-enhancing for MCF-7 antiproliferative activity, informing medicinal chemists that alternative dimethoxy positional isomers or other substituents should be prioritized if high MCF-7 cytotoxicity is the screening objective.
